molecular formula C16H15N3O3 B1503802 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline CAS No. 1188908-37-3

3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline

Número de catálogo B1503802
Número CAS: 1188908-37-3
Peso molecular: 297.31 g/mol
Clave InChI: UZLZUPIBLLHMLD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline, also known as PD 153035, is a synthetic molecule that has been extensively studied for its potential use as an anticancer agent. This compound belongs to the class of tyrosine kinase inhibitors and has shown promising results in inhibiting the activity of epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells.

Aplicaciones Científicas De Investigación

Anti-tubercular Activity

3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline demonstrates notable potential in anti-tubercular applications. Research has identified this compound as an effective inhibitor of Mycobacterium tuberculosis (Mtb). Notably, the compound 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, which includes the 6,7-dimethoxy quinoline ring and benzyloxy aniline structure, exhibited potent inhibitory effects against Mtb, with low toxicity and high efficacy (Asquith et al., 2019). This indicates its potential as a novel anti-tubercular agent.

Synthesis of Quinazoline Derivatives

The synthesis of various quinazoline derivatives, including those with 6,7-dimethoxyquinazoline structures, has been extensively studied. These compounds have demonstrated a range of biological activities, including anti-cancer properties. For instance, the synthesis of 4-arylamino-6,7-dimethoxyl quinazoline derivatives showed benign anti-cancer activity against specific cell lines (Li Bao-lin, 2011).

Anti-Cancer and Anti-Angiogenic Properties

Certain derivatives of 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline have been found to possess significant anti-cancer and anti-angiogenic properties. Studies on quinazoline derivatives substituted in the 4-position by aniline have shown that these compounds can inhibit both receptor and nonreceptor tyrosine kinases, leading to antiproliferative activity in various cancer cell lines. This suggests their potential as novel therapeutic agents in cancer treatment (Conconi et al., 2013).

Potential Antimalarial Activity

Quinazoline derivatives, including those with a 6,7-dimethoxyquinazoline structure, have shown promising results in antimalarial activity studies. Extensive synthesis and evaluation of these compounds have led to the identification of potent antimalarial drug leads, indicating their potential in treating malaria (Mizukawa et al., 2021).

Propiedades

IUPAC Name

3-(6,7-dimethoxyquinazolin-4-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-20-14-7-12-13(8-15(14)21-2)18-9-19-16(12)22-11-5-3-4-10(17)6-11/h3-9H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLZUPIBLLHMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC=CC(=C3)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline

Synthesis routes and methods

Procedure details

To a slurry of cesium carbonate (13.3 mmol) in THF was added 3-aminophenol (1.45 g, 13.3 mmol). After stirring 15 minutes at room temperature, 4-chloro-6,7-dimethoxyquinazoline (3.0 g, 13.3 mmol) was added and the reaction mixture heated at 50° C. overnight. The mixture was diluted with EtOAc and washed with water and brine, dried over MgSO4, filtered, and concentrated in vacuo. to give 3-(6,7-dimethoxyquinazolin-4-yloxy)aniline (3.62 g, 12.2 mmol, 91%). 1H NMR (300 MHz, DMSO-d6) δ 8.55 (s, 1H), 7.51 (s, 1H), 7.37 (s, 1H), 7.09 (t, 1H), 6.50 (d, 1H), 6.43 (s, 1H), 6.38 (d, 1H), 5.30 (br s, 2H), 3.99 (s, 3H), 3.97 (s, 3H); LC-MS (ESI) m/z 298 (M+H)+.
Quantity
13.3 mmol
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline
Reactant of Route 2
Reactant of Route 2
3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline
Reactant of Route 3
Reactant of Route 3
3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline
Reactant of Route 4
Reactant of Route 4
3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline
Reactant of Route 5
Reactant of Route 5
3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline
Reactant of Route 6
Reactant of Route 6
3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline

Citations

For This Compound
2
Citations
A Garofalo, L Goossens, B Baldeyrou… - Journal of medicinal …, 2010 - ACS Publications
New N-alkylanilinoquinazoline derivatives 5, 12, 20, and 22 have been prepared from 4-chloro-6,7-dimethoxyquinazoline 3, 4-chloro-6,7-methylenedioxyquinazoline 19, and …
Number of citations: 58 pubs.acs.org
A Garofalo, A Farce, S Ravez, A Lemoine… - Journal of Medicinal …, 2012 - ACS Publications
In our continuing search for medicinal agents to treat proliferative diseases, quinazoline derivatives were synthesized and evaluated pharmacologically as epithelial growth factor …
Number of citations: 69 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.